[1-[2-[[3-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate
Description
The compound [1-[2-[[3-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate, known pharmacologically as revefenacin, is a long-acting muscarinic antagonist (LAMA) approved for the treatment of chronic obstructive pulmonary disease (COPD). It selectively inhibits the M3 subtype of acetylcholine receptors in bronchial smooth muscle, leading to prolonged bronchodilation. Pharmacokinetic studies indicate rapid absorption (peak plasma concentration in 14–41 minutes) and an elimination half-life of 22–70 hours, supporting once-daily dosing via inhalation . Its structure features a piperidine core, a carbamate group, and a biphenyl moiety, which contribute to its receptor affinity and metabolic stability.
Properties
Molecular Formula |
C35H43N5O4 |
|---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
[1-[2-[[3-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate |
InChI |
InChI=1S/C35H43N5O4/c1-38(34(42)29-11-7-8-26(24-29)25-40-18-14-28(15-19-40)33(36)41)22-23-39-20-16-30(17-21-39)44-35(43)37-32-13-6-5-12-31(32)27-9-3-2-4-10-27/h2-13,24,28,30H,14-23,25H2,1H3,(H2,36,41)(H,37,43) |
InChI Key |
VUSHKDLWABXJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=CC(=C4)CN5CCC(CC5)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-((4-carbamoylpiperidin-1-yl)methyl)-N-methylbenzamido)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate involves multiple steps, including the formation of the piperidine ring, the introduction of the carbamate group, and the attachment of the biphenyl moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Carbamoylation: Introduction of the carbamate group using reagents like carbamoyl chlorides or isocyanates.
Coupling Reactions: Attachment of the biphenyl group via Suzuki-Miyaura coupling or similar cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-((4-carbamoylpiperidin-1-yl)methyl)-N-methylbenzamido)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-(3-((4-carbamoylpiperidin-1-yl)methyl)-N-methylbenzamido)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-(3-((4-carbamoylpiperidin-1-yl)methyl)-N-methylbenzamido)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Carbamate Compounds
Structural Analogues with Piperidine-Carbamate Motifs
1-Benzylpiperidin-4-yl [1,1'-Biphenyl]-2-ylcarbamate (CAS 171723-80-1)
- Structure : Shares the biphenyl-carbamate and piperidine groups but lacks the 4-carbamoylpiperidin-1-ylmethyl substitution present in revefenacin.
- The absence of the 4-carbamoylpiperidine group may reduce receptor selectivity compared to revefenacin .
2-(4-(Benzo[d]oxazol-2-yl)-1-Methylpiperidin-4-ylamino)phenyl Phenylcarbamate (Compound 24)
- Structure : Incorporates a benzooxazole ring and a phenylcarbamate group.
- Activity : Likely targets central nervous system (CNS) receptors due to the benzooxazole moiety, contrasting with revefenacin’s peripheral action in the lungs .
Flubendazole and Fenbendazole
- Structure : Benzimidazole-carbamates with antiparasitic activity.
- Mechanism : Disrupt microtubule polymerization in parasites, unrelated to muscarinic receptor modulation.
- Key Difference : The benzimidazole core and lack of piperidine substituents result in distinct target specificity compared to revefenacin .
Ethyl N-Hydroxycarbamate
Carbamates with Modified Functional Groups
JS-K Analogues (Compounds 12a–14c)
- Structure : Replace the carbamate group with sulfamate or ester functionalities.
- Activity : These modifications alter nitric oxide release profiles, demonstrating how carbamate replacement impacts pharmacological behavior. Revefenacin retains the carbamate group for optimal receptor binding and hydrolysis resistance .
Pharmacokinetics
| Compound | Cmax (Time) | Half-Life (t1/2) | Route |
|---|---|---|---|
| Revefenacin | 14–41 minutes | 22–70 hours | Inhalation |
| Ethyl Carbamate | N/A | Short (<1 hour) | Intraperitoneal |
| Flubendazole | 2–4 hours | 8–12 hours | Oral |
Revefenacin’s inhalation route and prolonged half-life enable sustained therapeutic effects, unlike ethyl carbamate’s rapid clearance and systemic toxicity .
Biological Activity
Revefenacin, also known by its chemical name 1-[2-[[3-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate , is a synthetic organic compound classified as a long-acting muscarinic antagonist (LAMA). It is primarily used in the treatment of chronic obstructive pulmonary disease (COPD) and has gained attention for its bronchodilatory effects.
| Property | Details |
|---|---|
| Chemical Formula | C₃₅H₄₃N₅O₄ |
| Molecular Weight | 597.75 g/mol |
| CAS Number | 864750-70-9 |
| IUPAC Name | 1-[2-[[4-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate |
| Synonyms | Revefenacin, TD4208, GSK1160724 |
Revefenacin acts as a muscarinic receptor antagonist , specifically targeting the M3 subtype of muscarinic acetylcholine receptors. By inhibiting these receptors, Revefenacin prevents bronchoconstriction and promotes bronchodilation, making it effective in managing respiratory conditions such as COPD. This mechanism is crucial because excessive cholinergic activity can lead to airway constriction, which is a common issue in patients with COPD.
Pharmacokinetics
The pharmacokinetic profile of Revefenacin indicates that it has a prolonged duration of action, allowing for once-daily dosing. Studies have shown that the drug achieves peak plasma concentrations within 30 minutes post-inhalation and maintains therapeutic levels for an extended period, which is advantageous for patient compliance.
Case Studies and Clinical Trials
- Phase III Trials : In clinical trials, Revefenacin demonstrated significant improvements in lung function as measured by Forced Expiratory Volume in 1 second (FEV1). Patients receiving Revefenacin showed greater increases in FEV1 compared to those on placebo.
- Safety Profile : The safety profile of Revefenacin has been evaluated in multiple studies. Common side effects include dry mouth, headache, and cough; however, serious adverse events are rare.
- Comparative Studies : In comparative studies against other LAMAs such as tiotropium, Revefenacin showed comparable efficacy in improving lung function while exhibiting a favorable safety profile.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of Revefenacin:
- Bronchodilation Effects : Revefenacin's ability to induce bronchodilation has been confirmed through various preclinical and clinical studies. The drug effectively reduces airway resistance and improves airflow in patients with COPD.
- Anti-inflammatory Properties : Emerging research suggests that Revefenacin may also possess anti-inflammatory properties, potentially reducing exacerbations associated with COPD.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
